2-(Difluoromethyl)-1,4-dimethoxybenzene
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Overview
Description
2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,4-dimethoxybenzene using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-1,4-dimethoxybenzene may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of advanced difluoromethylating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.
Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.
Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.
Scientific Research Applications
2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,4-dimethoxybenzene
- 2-(Chloromethyl)-1,4-dimethoxybenzene
- 2-(Methoxymethyl)-1,4-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-1,4-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is a strong hydrogen bond donor and has a high electronegativity, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
CENNPNINJUSSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(F)F |
Origin of Product |
United States |
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